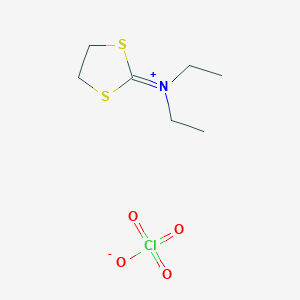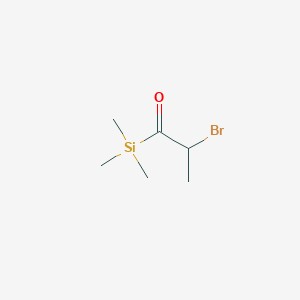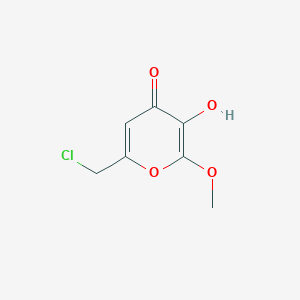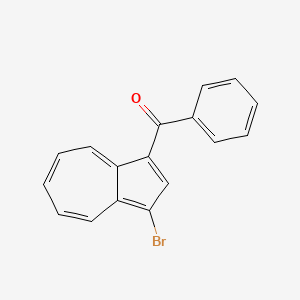
(3-Bromoazulen-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromoazulen-1-yl)(phenyl)methanone is a chemical compound characterized by the presence of a bromo-substituted azulene ring and a phenyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoazulen-1-yl)(phenyl)methanone typically involves the bromination of azulen-1-yl(phenyl)methanone. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromoazulen-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidized forms such as ketones or carboxylic acids.
Reduction Products: De-brominated or partially reduced derivatives.
Applications De Recherche Scientifique
(3-Bromoazulen-1-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Bromoazulen-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the azulene ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
(3-Bromophenyl)(phenyl)methanone: Similar in structure but lacks the azulene ring, which may result in different chemical and biological properties.
Azulen-1-yl(phenyl)methanone:
Uniqueness: (3-Bromoazulen-1-yl)(phenyl)methanone is unique due to the presence of both the bromo-substituted azulene ring and the phenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
78049-20-4 |
|---|---|
Formule moléculaire |
C17H11BrO |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
(3-bromoazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H11BrO/c18-16-11-15(13-9-5-2-6-10-14(13)16)17(19)12-7-3-1-4-8-12/h1-11H |
Clé InChI |
KZSHXUSWQYZHLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C3C2=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



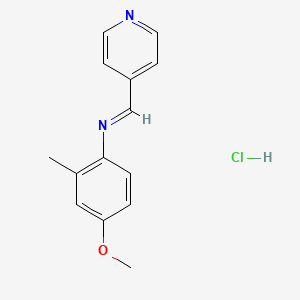

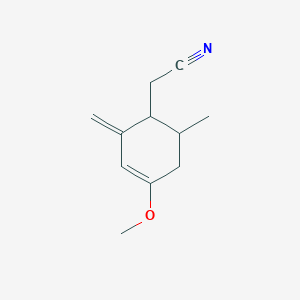
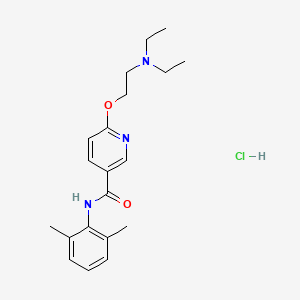
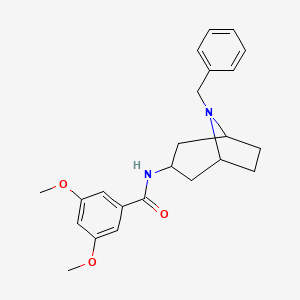

![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)


